ABM-14

PROTAC Androgen Receptor Degradation Efficiency

Standard AR antagonists fail against mutant or high-androgen environments. ABM-14 is the validated warhead for constructing ARCC-4, the benchmark VHL-recruiting AR PROTAC with >95% degradation (DC50=5 nM). - Reproduces ARCC-4 activity; epimer control available for degradation vs. occupancy studies - Active against clinically resistant AR mutants (F876L, H874Y, M896V, T877A, L702H) - Fixed linker attachment point ensures correct ternary complex geometry Ideal for PROTAC SAR, CRPC modeling, and AR-driven breast cancer research. Supplied as a research-grade building block.

Molecular Formula C25H18F3N3O2S
Molecular Weight 481.5 g/mol
Cat. No. B15541620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABM-14
Molecular FormulaC25H18F3N3O2S
Molecular Weight481.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H18F3N3O2S/c1-24(2)22(33)30(19-10-5-17(14-29)21(13-19)25(26,27)28)23(34)31(24)18-8-3-15(4-9-18)16-6-11-20(32)12-7-16/h3-13,32H,1-2H3
InChIKeyWVKLCXDKHAOSGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ABM-14: Core Properties and Sourcing


ABM-14 (CAS 1973408-76-2) is a small-molecule ligand that binds the androgen receptor (AR) ligand-binding domain [1]. It is not a standalone therapeutic but a specific AR-targeting warhead (also referred to as an AR Binding Moiety, ABM) used to construct proteolysis-targeting chimeras (PROTACs) [2]. When conjugated via a linker to a von Hippel-Lindau (VHL) E3 ligase ligand, ABM-14 forms the bivalent degrader ARCC-4 (HY-130492), which has been extensively characterized in head-to-head comparisons against the clinical antiandrogen enzalutamide [1]. ABM-14 is therefore of primary interest to laboratories synthesizing or optimizing AR-targeted PROTACs, rather than those seeking a finished pharmacological agent.

1
Building block AR ligand warhead for PROTAC synthesis, not a finished pharmacological agent
2
Core application Constructs VHL-recruiting AR degrader ARCC-4 via linker conjugation
3
Workflow context Supports PROTAC SAR studies; linker and E3 ligase optimization while holding AR-targeting moiety constant

ABM-14: Irreplaceable in PROTAC Design


Casual interchange of AR-binding warheads in PROTAC design is unsupported by evidence. The PROTAC derived from ABM-14, ARCC-4, achieves a DC50 of 5 nM and >95% Dmax for AR degradation [1], whereas a closely related PROTAC built on the same enzalutamide-based scaffold (2b) reaches only 76% Dmax with a DC50 of 15 nM [1]. Critically, an epimer of ARCC-4 that cannot engage VHL is functionally inert, proving that degradation—not mere AR occupancy—drives potency [1]. Furthermore, the linker attachment point and exit vector on ABM-14 dictate ternary complex geometry; even modest changes can abolish or invert the degradation profile [1][2]. Procurement of the exact ABM-14 building block is therefore essential for reproducing the validated ARCC-4 degrader or for systematic structure–activity relationship (SAR) studies.

Geometry-sensitive Alternative AR warheads may shift ternary complex geometry; degradation profile may not reproduce reported ARCC-4 potency
Linker-vector critical Linker attachment point and exit vector on ABM-14 determine degradation efficiency; even modest changes can abolish activity
Epimer inert An epimer retaining AR binding but unable to recruit VHL is functionally inactive; confirms degradation-dependent mechanism, not occupancy

ABM-14: Comparator-Based Evidence


AR Degradation Potency: ARCC-4 vs. Enzalutamide

In VCaP prostate cancer cells, the PROTAC ARCC-4—built from ABM-14—degrades AR with a DC50 of 5 nM and a maximum degradation (Dmax) of 98% [1]. In contrast, the parent inhibitor enzalutamide shows no degradation activity (DC50 and Dmax not measurable), and the previously reported selective AR degrader SARD279 achieves only 69% Dmax with a DC50 of 1,099 nM [1]. A closely related PROTAC (2b) utilizing the same enzalutamide warhead but a different linker geometry reaches only 76% Dmax and a DC50 of 15 nM [1], directly linking the ABM-14-derived architecture to superior degradation efficiency.

AR Degradation Potency
Head-to-head
DC50 5 nM, Dmax 98% (ARCC-4)
vs. no degradation (enzalutamide)
vs. DC50 1,099 nM, Dmax 69% (SARD279)
Reported highest degradation efficiency among VHL-recruiting enzalutamide-based PROTACs tested
VCaP cells, 20 h, western blot; >200-fold lower DC50 vs. SARD279
PROTAC Androgen Receptor Degradation Efficiency

Activity Against AR Mutants: ARCC-4 vs. Enzalutamide

In LNCaP cells overexpressing the AR-F876L mutant—a mutation that converts enzalutamide from an antagonist into an agonist—treatment with 10 µM enzalutamide increased PSA levels ~17.5-fold [1]. Under identical conditions, 10 µM ARCC-4 limited PSA induction to only ~3.5-fold [1]. Furthermore, ARCC-4 degrades five clinically relevant AR point mutants (F876L, H874Y, M896V, T877A, L702H) expressed in HEK293T cells, whereas enzalutamide fails to suppress or even activates these mutant receptors [1].

AR Mutant Activity
Head-to-head
~3.5-fold PSA induction (ARCC-4, F876L)
vs. ~17.5-fold PSA induction (enzalutamide)
Degrades five clinically relevant AR mutants
Reported retained degradation in mutation-driven resistance context where enzalutamide shows agonist activity
LNCaP/F876L cells; HEK293T expressing WT or mutant AR
Drug Resistance AR Mutations F876L

Activity in High-Androgen Conditions: ARCC-4 vs. Enzalutamide

In VCaP cells co-treated with fixed 1 µM compound and increasing concentrations of the synthetic androgen R1881, enzalutamide begins to lose antiproliferative and pro-apoptotic activity at concentrations above 0.1 nM R1881 [1]. In contrast, 1 µM ARCC-4 retains functional activity up to 1 nM R1881, demonstrating a ~10-fold higher tolerance to androgen competition [1]. This is attributed to the catalytic, event-driven mechanism of PROTAC-mediated degradation versus the occupancy-driven mechanism of enzalutamide [1].

High-Androgen Tolerance
Head-to-head
ARCC-4 retains activity up to 1 nM R1881
vs. enzalutamide loses activity above 0.1 nM R1881
~10-fold higher androgen tolerance
Reported catalytic degradation mechanism circumvents androgen-competition resistance
VCaP cells, fixed 1 µM compound, increasing R1881
High Androgen Environment CRPC PROTAC Resilience

Antiproliferative Potency: ARCC-4 vs. Enzalutamide

In functional cell proliferation assays using VCaP cells, ARCC-4 is approximately 10-fold more potent than enzalutamide [1]. An epimer of ARCC-4 that retains the same AR-binding moiety but cannot recruit VHL is significantly less potent than enzalutamide itself, likely due to reduced cell permeability [1]. This confirms that the ~10-fold potency gain is degradation-dependent and not due to superior AR binding affinity; ARCC-4 and enzalutamide show comparable IC50 values (36 nM vs. 70 nM, respectively) in AR radioligand binding assays [1].

Antiproliferative Potency
Head-to-head
~10-fold higher potency vs. enzalutamide
AR binding IC50: 36 nM (ARCC-4) vs. 70 nM (enzalutamide)
Reported degradation-dependent potency amplification beyond binding affinity differences
VCaP proliferation; [3H]R1881 radioligand binding assay
Cell Proliferation Potency CRPC

Nuclear Hormone Receptor Selectivity

At 1 µM, ARCC-4 does not degrade the glucocorticoid receptor (GR) or estrogen receptor (ER) in T47D cells, and only modestly reduces progesterone receptor (PR) A and B levels [1]. At lower, pharmacologically relevant concentrations that still achieve potent AR degradation, no effects on PR-A or PR-B are observed [1]. ARCC-4-mediated degradation is blocked by the proteasome inhibitor epoxomicin but not by the lysosomal inhibitor bafilomycin, and is abrogated by VHL knockdown or use of the inactive epimer, confirming a VHL- and proteasome-dependent mechanism selective for AR [1].

Nuclear Receptor Selectivity
Class-level
No GR or ER degradation at 1 µM;
minimal PR effect, absent at lower concentrations
Reported selectivity profile supports AR-focused mechanistic studies; PR effect concentration-dependent
T47D cells; VHL- and proteasome-dependent mechanism confirmed
Selectivity Nuclear Hormone Receptors Off-Target

ABM-14: Research and Industrial Applications


ARCC-4 Synthesis and SAR Libraries

ABM-14 is the essential AR-binding warhead for synthesizing ARCC-4, the best-characterized VHL-recruiting AR PROTAC with a DC50 of 5 nM and >95% Dmax [1]. Medicinal chemistry teams use ABM-14 as a standardized starting material to systematically vary linker length, composition, and E3 ligase ligand while holding the AR-targeting moiety constant, enabling rigorous SAR studies [1].

Degradation in Enzalutamide-Resistant Prostate Cancer

ARCC-4, derived from ABM-14, degrades clinically relevant AR mutants (F876L, H874Y, M896V, T877A, L702H) and retains antiproliferative activity in high-androgen environments where enzalutamide fails [1]. Researchers modeling castration-resistant prostate cancer (CRPC) use ABM-14-based degraders to probe whether degradation can overcome mutation-driven and androgen-competition resistance mechanisms [1].

Catalytic vs. Occupancy-Driven Inactivation Studies

The ARCC-4/epimer pair derived from ABM-14 constitutes a powerful tool set for dissecting degradation-dependent pharmacology from AR occupancy effects. The epimer binds AR but cannot recruit VHL, while ARCC-4 degrades AR; their differential functional potency (~10-fold over enzalutamide for ARCC-4, but less than enzalutamide for the epimer) isolates the contribution of catalytic degradation to cellular efficacy [1].

AR Degradation in Breast Cancer and Kennedy's Disease

ARCC-4 degrades AR not only in prostate cancer cell lines (VCaP, LNCaP, 22Rv1) but also in the T47D breast cancer line [1]. Researchers investigating AR signaling in breast cancer or spinal bulbar muscular atrophy (Kennedy's disease) can employ ABM-14-derived PROTACs to achieve consistent, potent AR knockdown across diverse cellular contexts [1].

Application
Selection Property
Validation Focus
ARCC-4 synthesis and PROTAC SAR libraries
Standardized AR-binding warhead with defined linker attachment point
Degradation efficiency (DC50/Dmax) across linker and E3 ligase variants
Prostate cancer cell-model resistance studies
Retained degradation of AR mutants (F876L, H874Y, M896V, T877A, L702H)
Mutation-driven and androgen-competition resistance model-response endpoints
Degradation-dependent pharmacology dissection
ARCC-4 / inactive epimer pair for isolating catalytic vs. occupancy effects
Functional potency difference attributable to VHL-recruitment and degradation
AR signaling across cell contexts
Consistent AR degradation in prostate and breast cancer cell lines
Cell-model endpoint review across VCaP, LNCaP, 22Rv1, and T47D lines

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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